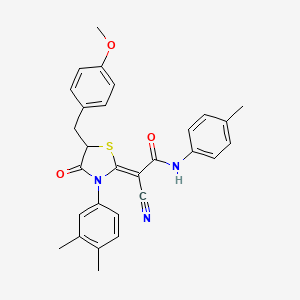

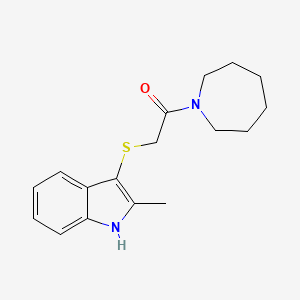

![molecular formula C16H21N5O3 B2404565 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 876676-11-8](/img/structure/B2404565.png)

6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, one method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Molecular Structure Analysis

The molecular structure of imidazole compounds can vary greatly depending on the specific compound. For instance, the molecular formula of a similar compound, 6-(2-Methoxyethyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione, is C18H27N5O3.Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions , and can also undergo oxidation reactions .Physical And Chemical Properties Analysis

Imidazole is an amphoteric compound, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds has explored various synthesis methods and chemical properties. For instance, Alves, Proença, and Booth (1994) investigated the synthesis of 1-benzylimidazoles, which are precursors of purine analogs, including reactions that lead to 6-carbamoylpurines and 6-methoxypurines (Alves, Proença, & Booth, 1994). Similarly, Nilov et al. (1995) studied the condensation of diethylacetal of dimethylformamide with polymethyleneimidazoles, yielding 7,8-polymethylenehypoxanthines, precursors of various purines (Nilov et al., 1995).

Potential Applications in Biological Systems

Carvalho et al. (2004) explored the synthesis of novel 6-enaminopurines from 5-amino-4-cyanoformimidoyl imidazoles, which are significant for biological applications, particularly in the formation of nucleic acid analogs (Carvalho, Zaki, Alvares, Proença, & Booth, 2004). Booth, Dias, and Proença (1992) investigated reactions leading to 6-carbamoyl-1,2-dihydropurines, highlighting the compound's potential in the creation of biochemical building blocks (Booth, Dias, & Proença, 1992).

Biomedical Research

Papers like that of Coburn, Taylor, and Wright (1981) demonstrate the relevance of such compounds in biomedical research, particularly in drug development. They explored mesoionic 1-methylimidazo[2,1-b][1,3]thiazine-5,7-diones as potential novel prodrugs (Coburn, Taylor, & Wright, 1981).

Advanced Material Science

Afandi and Purwono (2020) utilized imidazole derivatives in the creation of chemosensors for amines, indicating applications in material science and analytical chemistry (Afandi, Purwono, & Haryadi, 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

6-(2-methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3/c1-6-7-20-14(22)12-13(18(4)16(20)23)17-15-19(8-9-24-5)10(2)11(3)21(12)15/h6H,1,7-9H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRFDQXLHKGIBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CC=C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-Methoxyethyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

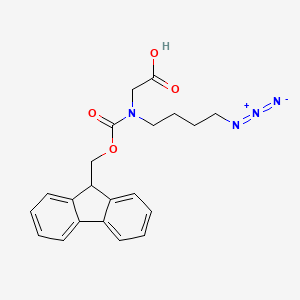

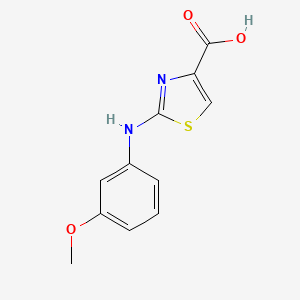

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzoate oxalate](/img/structure/B2404484.png)

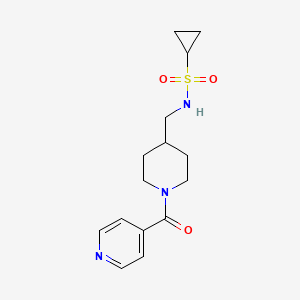

![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)

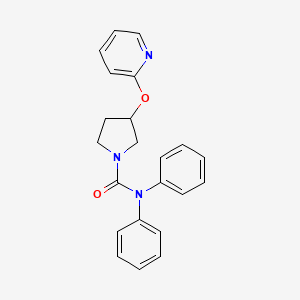

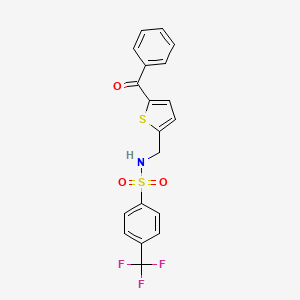

![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)

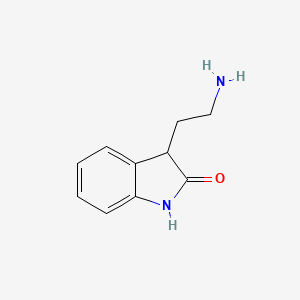

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2404505.png)